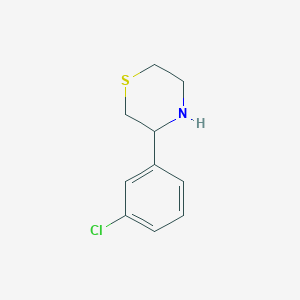

3-(3-Chlorophenyl)thiomorpholine

説明

3-(3-Chlorophenyl)thiomorpholine is an organic compound with the molecular formula C10H12ClNS It is a thiomorpholine derivative where the thiomorpholine ring is substituted with a 3-chlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Another method involves the use of 3-chlorophenyl isothiocyanate, which reacts with morpholine to form the desired product. This reaction can be carried out at room temperature or under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

化学反応の分析

Types of Reactions

3-(3-Chlorophenyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

3-(3-Chlorophenyl)thiomorpholine has been investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural properties suggest efficacy against various biological targets, particularly in antimicrobial and anticancer research. Studies have demonstrated that thiomorpholine derivatives exhibit significant antimicrobial activity, which is crucial for developing new antibiotics in response to rising antibiotic resistance .

Case Studies

- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of several thiomorpholine derivatives, including this compound. In vitro tests showed that these compounds inhibited the growth of several bacterial strains, indicating their potential as new antimicrobial agents .

- Anticancer Properties : A study focused on structure-activity relationships (SAR) found that modifications to the thiomorpholine ring enhanced cytotoxicity against cancer cell lines. The presence of the 3-chlorophenyl group was shown to improve binding affinity to specific cancer-related targets .

Materials Science

Synthesis of Novel Materials

The compound is also explored for its role in synthesizing advanced materials with unique electronic and optical properties. Its ability to form polymers and coatings makes it valuable in developing durable materials for various applications.

Data Table: Properties of Polymers Derived from Thiomorpholine Compounds

| Property | Value | Notes |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Chemical Resistance | Excellent | Resistant to acids and bases |

| Mechanical Strength | Moderate | Enhancements possible with additives |

Biochemical Research

Biological Pathways Investigation

this compound serves as a probe in studying biological pathways and mechanisms. It aids researchers in understanding disease processes and identifying potential therapeutic targets.

Case Studies

- Enzyme Interaction Studies : The compound has been used to study interactions with enzymes involved in metabolic pathways. Its binding affinity has been characterized using various kinetic assays, revealing insights into enzyme inhibition mechanisms .

- Receptor Binding Studies : In receptor studies, this compound was shown to selectively bind to certain receptors, influencing downstream signaling pathways relevant to disease progression .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound is utilized as a reagent in various techniques for detecting and quantifying other chemical substances. Its effectiveness ensures quality control in manufacturing processes.

作用機序

The mechanism of action of 3-(3-Chlorophenyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 3-chlorophenyl group can enhance binding affinity and selectivity towards certain molecular targets.

類似化合物との比較

Similar Compounds

- 3-(2-Chlorophenyl)thiomorpholine

- 3-(4-Chlorophenyl)thiomorpholine

- 3-(3-Bromophenyl)thiomorpholine

Uniqueness

3-(3-Chlorophenyl)thiomorpholine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

生物活性

3-(3-Chlorophenyl)thiomorpholine is an organic compound characterized by the molecular formula CHClNS. This compound is a derivative of thiomorpholine, featuring a chlorine atom positioned on the phenyl ring. The unique structural attributes of this compound suggest potential biological activities, particularly in medicinal chemistry and materials science. This article will delve into the biological activity of this compound, supported by experimental data, case studies, and relevant research findings.

The synthesis of this compound can be achieved through various methods, including:

- Reaction with 3-chlorobenzyl chloride : This method utilizes thiomorpholine in the presence of a base like sodium hydroxide under reflux conditions.

- Use of 3-chlorophenyl isothiocyanate : This approach involves reacting isothiocyanate with morpholine at room temperature or mild heating.

These synthetic routes are crucial for understanding how modifications to the compound can influence its biological activity.

Antimicrobial Properties

Research has indicated that thiomorpholine derivatives exhibit significant antimicrobial activity. A study focusing on various thiomorpholine derivatives, including this compound, demonstrated effectiveness against a range of bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells through apoptosis induction. The presence of the chlorophenyl group appears to enhance its binding affinity to specific receptors involved in cancer cell signaling pathways.

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, disrupting metabolic processes in target organisms.

- Receptor Interaction : Its structure allows for interaction with specific biological receptors, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting effective antibacterial properties .

-

Anticancer Research :

- Objective : To determine the cytotoxic effects on various cancer cell lines.

- Results : In vitro studies revealed that treatment with this compound resulted in significant cell death in breast and lung cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(2-Chlorophenyl)thiomorpholine | Structure | Moderate antimicrobial effects |

| 3-(4-Chlorophenyl)thiomorpholine | Structure | Lower anticancer activity |

| 3-(3-Bromophenyl)thiomorpholine | Structure | Enhanced enzyme inhibition |

This table illustrates how variations in substitution patterns affect biological activity, highlighting the potential for targeted drug design.

特性

IUPAC Name |

3-(3-chlorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOSKABRMUGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590134 | |

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-25-6 | |

| Record name | 3-(3-Chlorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。